molecular formula C11H13Cl2N B128472 1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride CAS No. 66503-94-4

1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride

Cat. No.: B128472
CAS No.: 66503-94-4
M. Wt: 230.13 g/mol
InChI Key: IZZWUEGEMDGIPC-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-azabicyclo[310]hexane Hydrochloride is a chemical compound known for its unique bicyclic structure

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride typically involves the treatment of 2-(bromomethyl)pyrrolidine hydrobromide with n-butyllithium (n-BuLi). This reaction proceeds through an open chain transition state facilitated by intermolecular bromine-lithium coordination, resulting in the formation of the bicyclic structure . Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include n-butyllithium, benzyl bromide, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride involves its interaction with molecular targets through its bicyclic structure. The compound’s reactivity is influenced by the strain in its bicyclic ring system, which can be released during chemical reactions, driving the formation of new products .

Comparison with Similar Compounds

Similar compounds to 1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride include other azabicyclic compounds such as 1-azabicyclo[1.1.0]butane and 1-azabicyclo[2.1.1]hexane . These compounds share the strained bicyclic structure but differ in the size and substitution patterns of their rings. The unique feature of this compound is the presence of the 3-chlorophenyl group, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN.ClH/c12-10-3-1-2-8(4-10)11-5-9(11)6-13-7-11;/h1-4,9,13H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZWUEGEMDGIPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)C3=CC(=CC=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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